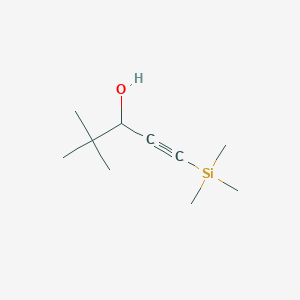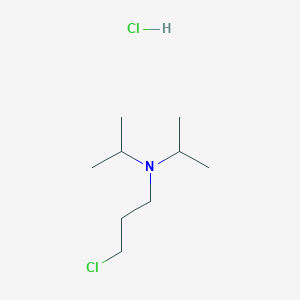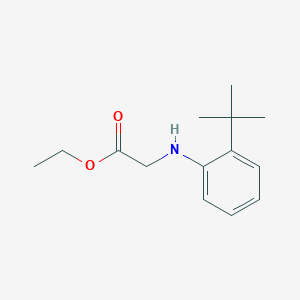
4-(3-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-5-amine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a chlorophenyl group, a methyl group, and a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-5-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with thiourea and acetone in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux to facilitate the formation of the pyrimidine ring. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid as solvent, reflux conditions.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds with new functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
4-(3-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-5-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(3-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-5-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways involved would depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Chlorophenyl)-6-methyl-2-(methylthio)-5-pyrimidinecarboxamide
- 4-(3-Chlorophenyl)-6-methyl-2-(methylthio)-5-pyrimidinecarboxylic acid
- 4-(3-Chlorophenyl)-6-methyl-2-(methylthio)-5-pyrimidinecarboxylate
Uniqueness
4-(3-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its potential for aromatic interactions, while the methylthio group provides additional sites for chemical modification and functionalization.
Eigenschaften
Molekularformel |
C12H12ClN3S |
|---|---|
Molekulargewicht |
265.76 g/mol |
IUPAC-Name |
4-(3-chlorophenyl)-6-methyl-2-methylsulfanylpyrimidin-5-amine |
InChI |
InChI=1S/C12H12ClN3S/c1-7-10(14)11(16-12(15-7)17-2)8-4-3-5-9(13)6-8/h3-6H,14H2,1-2H3 |
InChI-Schlüssel |
PFJNUJDQHQYFGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)SC)C2=CC(=CC=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{4-[1-(4-Methoxyphenyl)ethenyl]phenyl}pyrrolidine](/img/structure/B8599272.png)
![9-(1H-Imidazol-1-yl)-3-azaspiro[5.5]undecane](/img/structure/B8599279.png)

![Pyridazine, 3,6-dichloro-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B8599295.png)




![1,2-Benzenediol, 4-[1-(2-phenylethyl)-3-piperidinyl]-](/img/structure/B8599320.png)

![2-(2,3-Dihydro-2-oxobenzo[d]oxazol-6-yl)propanoic acid](/img/structure/B8599336.png)
![1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B8599339.png)
